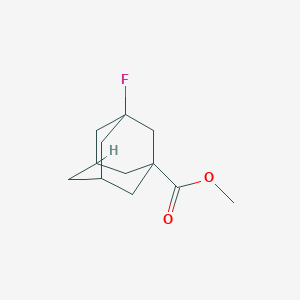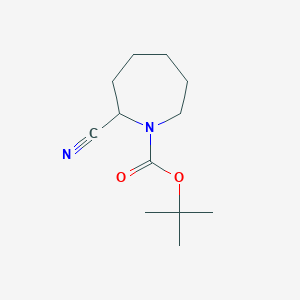![molecular formula C21H14ClN5 B2783172 5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine CAS No. 339279-60-6](/img/structure/B2783172.png)
5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine is a chemical compound with the molecular formula C21H14ClN5 . It has an average mass of 371.822 Da and a monoisotopic mass of 371.093781 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully documented in the available resources. Its molecular formula is C21H14ClN5, and it has an average mass of 371.822 Da .科学研究应用
5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine has been found to possess a number of properties that make it useful for scientific research. It has been used as a fluorescent probe to study the interaction between proteins and DNA, as well as to study the interaction between proteins and other biomolecules. It has also been used to study the structure of proteins and other biomolecules, as well as to study the structure and function of enzymes.
作用机制
5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine is believed to act as a fluorescent probe by binding to specific sites on proteins and other biomolecules. This binding is believed to cause a conformational change in the protein or biomolecule that results in the emission of fluorescent light.
Biochemical and Physiological Effects
This compound has been found to possess a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinases, and to inhibit the growth of certain types of cancer cells. It has also been found to possess anti-inflammatory and anti-oxidant properties.
实验室实验的优点和局限性
The use of 5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively inexpensive and easy to synthesize. Another advantage is that it is relatively non-toxic and does not produce any hazardous waste. One limitation is that it is not very stable, and therefore needs to be stored in a cool, dark place. Another limitation is that it is not very soluble in water, and therefore needs to be dissolved in an organic solvent before use.
未来方向
There are a number of potential future directions for the use of 5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine. One potential direction is to use it as a fluorescent probe to study the interaction between proteins and other biomolecules, such as carbohydrates and lipids. Another potential direction is to use it as a fluorescent probe to study the structure and function of enzymes. Additionally, it could be used to study the interaction between proteins and DNA, as well as to study the structure and function of other biomolecules. Finally, it could be used to study the structure and function of proteins involved in disease processes, such as cancer.
合成方法
5-[2-(2-Chlorophenyl)diazenyl]-4-phenyl-2-(4-pyridinyl)pyrimidine can be synthesized in two steps from the starting material 2-chloro-4-nitrophenol. In the first step, 2-chloro-4-nitrophenol is reacted with hydrazine hydrate in the presence of acetic acid to form 2-chloro-4-phenyl-2-(4-pyridinyl)-5-diazenylpyrimidine. In the second step, the product from the first step is reacted with phosphorus oxychloride in the presence of pyridine to form this compound.
属性
IUPAC Name |
(2-chlorophenyl)-(4-phenyl-2-pyridin-4-ylpyrimidin-5-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5/c22-17-8-4-5-9-18(17)26-27-19-14-24-21(16-10-12-23-13-11-16)25-20(19)15-6-2-1-3-7-15/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGYBBDQMGDGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=CC=C3Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

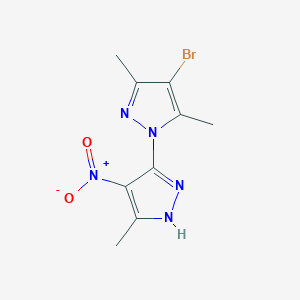

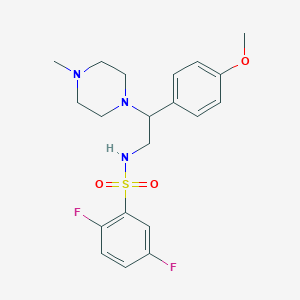
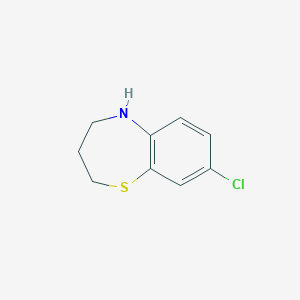

![3-(3-methylphenyl)-N-[4-(methylthio)benzyl]-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2783102.png)
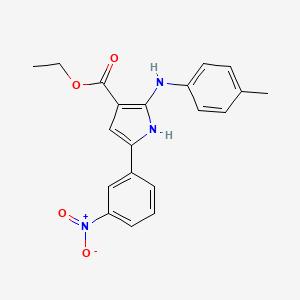
![1-Cyclohexyl-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2783105.png)
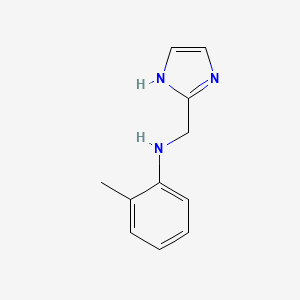
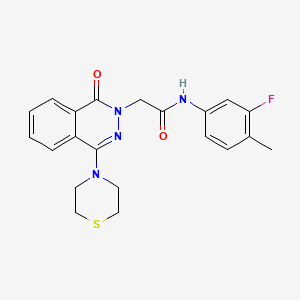
![3-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2783110.png)
